molecular formula C18H21N3O3 B294076 N-[3-(2-p-Tolyloxy-acetylamino)-propyl]-isonicotinamide

N-[3-(2-p-Tolyloxy-acetylamino)-propyl]-isonicotinamide

カタログ番号 B294076
分子量: 327.4 g/mol
InChIキー: RNWKGOJNHKAAPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-p-Tolyloxy-acetylamino)-propyl]-isonicotinamide, commonly known as TAPI-0, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TAPI-0 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling, wound healing, and cancer progression.

科学的研究の応用

TAPI-0 has been extensively studied for its potential applications in various fields of research. It has been shown to inhibit the activity of N-[3-(2-p-Tolyloxy-acetylamino)-propyl]-isonicotinamide, which are involved in the degradation of extracellular matrix (ECM) proteins. ECM proteins play a crucial role in maintaining the structural integrity of tissues and organs. Dysregulation of MMP activity has been implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. TAPI-0 has been shown to inhibit the invasion and metastasis of cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been studied for its potential applications in wound healing, tissue engineering, and regenerative medicine.

作用機序

TAPI-0 inhibits MMP activity by binding to the active site of the enzyme, thereby preventing the degradation of ECM proteins. N-[3-(2-p-Tolyloxy-acetylamino)-propyl]-isonicotinamide are zinc-dependent enzymes that require a zinc ion for their catalytic activity. TAPI-0 chelates the zinc ion in the MMP active site, thereby inhibiting its activity. TAPI-0 has been shown to be a selective inhibitor of MMP-2 and MMP-9, which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
TAPI-0 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the invasion and metastasis of cancer cells by preventing the degradation of ECM proteins. TAPI-0 has also been shown to promote wound healing by increasing the deposition of ECM proteins at the site of injury. It has been studied for its potential applications in tissue engineering and regenerative medicine, where it can be used to promote tissue repair and regeneration.

実験室実験の利点と制限

TAPI-0 has several advantages and limitations for lab experiments. Its simple synthesis method and high purity make it an ideal compound for in vitro studies. TAPI-0 has also been shown to be stable in solution, making it suitable for long-term experiments. However, TAPI-0 has limited solubility in water, which can make it difficult to use in certain experiments. It is also relatively expensive, which can limit its use in large-scale experiments.

将来の方向性

There are several future directions for research on TAPI-0. One area of research is the development of more potent and selective MMP inhibitors. TAPI-0 has been shown to be a selective inhibitor of MMP-2 and MMP-9, but there is a need for inhibitors that can target other N-[3-(2-p-Tolyloxy-acetylamino)-propyl]-isonicotinamide involved in disease progression. Another area of research is the application of TAPI-0 in tissue engineering and regenerative medicine. TAPI-0 has shown promising results in promoting tissue repair and regeneration, and further studies are needed to explore its potential applications in these fields. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of TAPI-0 in animal models.
Conclusion:
TAPI-0 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its ability to inhibit MMP activity makes it a potential therapeutic agent for cancer treatment, wound healing, tissue engineering, and regenerative medicine. The simple synthesis method and high purity of TAPI-0 make it an ideal compound for in vitro studies, but its limited solubility and high cost can limit its use in large-scale experiments. Future research on TAPI-0 should focus on the development of more potent and selective MMP inhibitors, the application of TAPI-0 in tissue engineering and regenerative medicine, and in vivo studies to evaluate its safety and efficacy.

合成法

TAPI-0 can be synthesized by reacting isonicotinoyl chloride with 3-(2-p-Tolyloxy-acetylamino)-propylamine in the presence of a base such as triethylamine. The reaction yields TAPI-0 as a white solid with high purity. The synthesis of TAPI-0 is relatively simple and can be performed in a laboratory setting.

特性

分子式

C18H21N3O3

分子量

327.4 g/mol

IUPAC名

N-[3-[[2-(4-methylphenoxy)acetyl]amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-14-3-5-16(6-4-14)24-13-17(22)20-9-2-10-21-18(23)15-7-11-19-12-8-15/h3-8,11-12H,2,9-10,13H2,1H3,(H,20,22)(H,21,23)

InChIキー

RNWKGOJNHKAAPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCNC(=O)C2=CC=NC=C2

正規SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCNC(=O)C2=CC=NC=C2

溶解性

49.1 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。